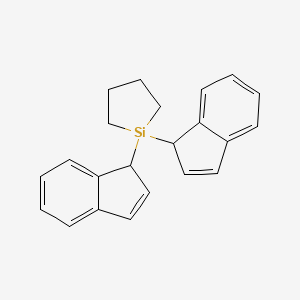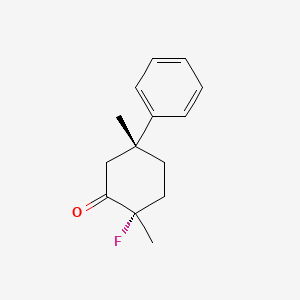
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is a complex organic compound with a unique structure It contains a cyclohexanone ring substituted with fluorine, methyl, and phenyl groups The stereochemistry of this compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of its substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can be achieved through several synthetic routes. One common method involves the fluorination of a pre-synthesized cyclohexanone derivative. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process must be optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography.
化学反应分析
Types of Reactions
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, while the stereochemistry plays a crucial role in its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.
相似化合物的比较
Similar Compounds
Cyclohexanone, 2,5-dimethyl-: Lacks the fluorine and phenyl groups, resulting in different chemical and biological properties.
Cyclohexanone, 2-fluoro-: Contains the fluorine atom but lacks the additional methyl and phenyl groups.
Cyclohexanone, 2,5-dimethyl-5-phenyl-: Similar structure but without the fluorine atom.
Uniqueness
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is unique due to its specific combination of substituents and stereochemistry. The presence of the fluorine atom and the (2S,5R) configuration contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
359702-57-1 |
|---|---|
分子式 |
C14H17FO |
分子量 |
220.28 g/mol |
IUPAC 名称 |
(2S,5R)-2-fluoro-2,5-dimethyl-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C14H17FO/c1-13(11-6-4-3-5-7-11)8-9-14(2,15)12(16)10-13/h3-7H,8-10H2,1-2H3/t13-,14+/m1/s1 |
InChI 键 |
QJKYEYVJDMGLEK-KGLIPLIRSA-N |
手性 SMILES |
C[C@]1(CC[C@](C(=O)C1)(C)F)C2=CC=CC=C2 |
规范 SMILES |
CC1(CCC(C(=O)C1)(C)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


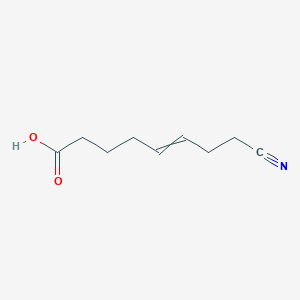
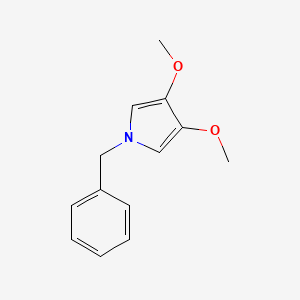
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
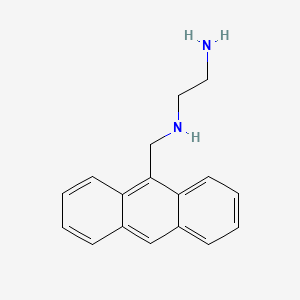

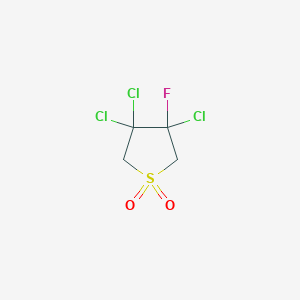
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
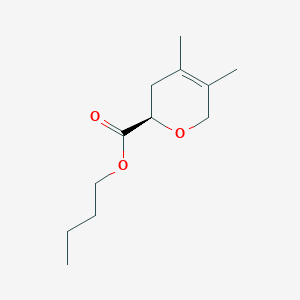
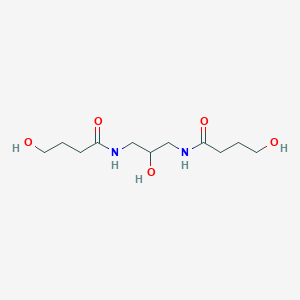
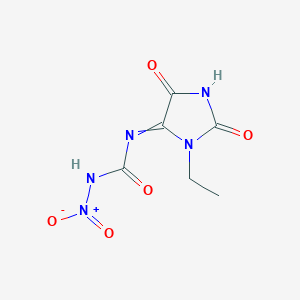
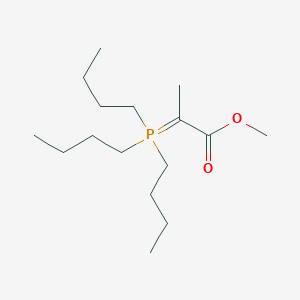
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
